

A Technical Guide to Sourcing and Utilizing Canagliflozin-D6 for Research Applications

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Compound of Interest		
Compound Name:	Canagliflozin-D6	
Cat. No.:	B12394075	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Canagliflozin-D6**, a deuterated analog of the SGLT2 inhibitor Canagliflozin. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and provides insights into its application in experimental settings, particularly in pharmacokinetic and bioanalytical studies.

Introduction to Canagliflozin and the Role of Deuterated Analogs

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By inhibiting SGLT2, canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

Deuterated standards, such as **Canagliflozin-D6**, are essential tools in analytical and metabolic research. The substitution of hydrogen atoms with deuterium results in a compound with a higher mass, which is readily distinguishable by mass spectrometry from its non-deuterated counterpart. This property makes **Canagliflozin-D6** an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard helps to



correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the parent drug in biological matrices.

Canagliflozin-D6: Suppliers and Purchasing Options

A variety of chemical suppliers offer **Canagliflozin-D6** for research purposes. The following tables summarize the available quantitative data from several prominent suppliers to facilitate comparison and procurement decisions.

Table 1: Supplier Information and Product Specifications

Supplier	Catalog Number	Purity	Isotopic Enrichment
InvivoChem	V78619	≥98%	Not specified
MedChemExpress	HY-10451S2	Not specified	Not specified
Sussex Research Laboratories Inc.	SI030011	>95% (HPLC)	>95%
Immunomart	HY-10451S2	Not specified	Not specified
ChemWhat	Not specified	Not specified	Not specified
Cayman Chemical	11575 (non- deuterated)	≥98%	Not applicable
Santa Cruz Biotechnology	sc-364454 (non- deuterated)	≥98%	Not applicable
Toronto Research Chemicals	C175190 (non- deuterated)	Not specified	Not applicable

Table 2: Purchasing Options



Supplier	Available Quantities	Price (USD)	Notes
InvivoChem	500mg, 1g, Bulk	Inquiry required	For research use only.
MedChemExpress	1mg, 5mg, 10mg, 50mg, 100mg	Inquiry required	For research use only.
Sussex Research Laboratories Inc.	1mg, 5mg, 10mg	\$300 (for 1mg)	Additional fee for orders under \$500. For research and development use only.
Immunomart	Not specified	Request pricing	For research use only.
ChemWhat	Not specified	Inquiry required	For analytical use only.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "Inquiry required" indicates that pricing is not publicly listed and a quote must be requested.

Experimental Protocols: Bioanalytical Quantification of Canagliflozin using a Deuterated Internal Standard

The primary application of **Canagliflozin-D6** is as an internal standard in quantitative bioanalytical methods. Below is a detailed methodology synthesized from published research for the determination of canagliflozin in plasma samples using LC-MS/MS with a deuterated internal standard.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To extract canagliflozin and the internal standard from the plasma matrix and remove interfering substances.
- Materials:



- Rat or human plasma samples
- Canagliflozin-D4 or Canagliflozin-D6 (Internal Standard, IS) working solution
- Methanol
- Ammonium acetate buffer
- SPE cartridges (e.g., Oasis HLB)
- Protocol:
 - To 100 μL of plasma in a microcentrifuge tube, add a specified amount of the Canagliflozin-D6 internal standard working solution.
 - Vortex mix the sample for 30 seconds.
 - Condition the SPE cartridge by passing methanol followed by ammonium acetate buffer through it.
 - Load the plasma sample onto the conditioned SPE cartridge.
 - Wash the cartridge with the buffer to remove hydrophilic impurities.
 - Elute the analyte and internal standard from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

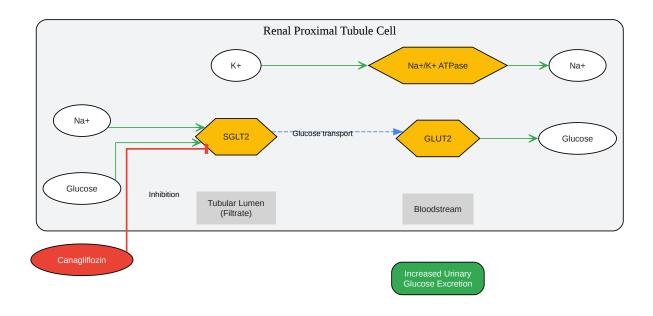
- Objective: To chromatographically separate canagliflozin and its deuterated internal standard from other components and to detect and quantify them using mass spectrometry.
- Instrumentation:



- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):[2]
 - Column: A C18 reversed-phase column (e.g., Zorbax XDB phenyl, 75 × 4.6 mm, 3.5 μm).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., acetate buffer or water with formic acid) and an organic component (e.g., methanol or acetonitrile).
 An example is methanol:acetate buffer (80:20 v/v).[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Column Temperature: Ambient or controlled (e.g., 40°C).
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions (Example):[2]
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example for Canagliflozin and Canagliflozin-D4):[2]
 - Canagliflozin: Precursor ion (m/z) 462.5 → Product ion (m/z) 267.1
 - Canagliflozin-D4 (IS): Precursor ion (m/z) 466.4 → Product ion (m/z) 267.2
 - Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations Signaling Pathway of Canagliflozin



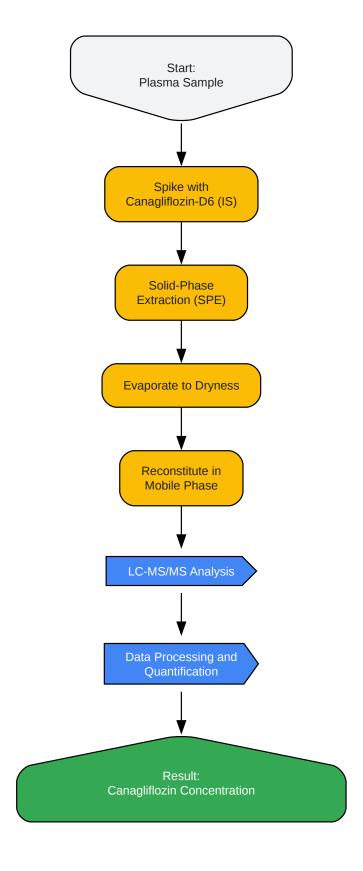


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Caption: Mechanism of action of Canagliflozin in the renal proximal tubule.

Experimental Workflow for Bioanalytical Quantification





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